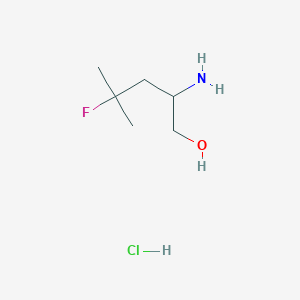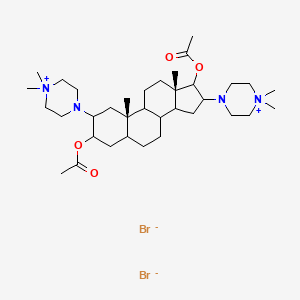![molecular formula C19H28N2O4 B14799715 3-Piperidinecarboxylic acid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester, (2R,3S)-](/img/structure/B14799715.png)
3-Piperidinecarboxylic acid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester, (2R,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3S)-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester and a tert-butoxycarbonyl-protected amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3S)-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification, typically using ethanol and an acid catalyst.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R,3S)-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl (2R,3S)-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)piperidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2R,3S)-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2R,3S)-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)piperidine-3-carboxylate: shares similarities with other piperidine derivatives and Boc-protected amines.
Tert-butyl esters: These compounds have similar protective groups and are used in similar synthetic applications.
Uniqueness
The uniqueness of Ethyl (2R,3S)-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)piperidine-3-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H28N2O4 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h8-11,15-16,20H,5-7,12H2,1-4H3,(H,21,23) |
Clave InChI |
LHPXBYPQNSPNGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)

![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)



![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)
![1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine](/img/structure/B14799682.png)
![2-[3,5-dihydroxy-2-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14799688.png)


